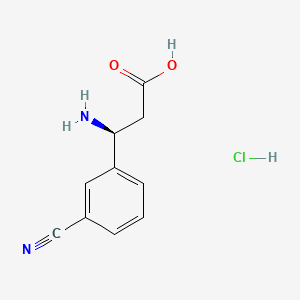![molecular formula C8H6Br2N2 B14033935 3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)
3,6-Dibromo-8-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-8-methylimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This class of compounds is known for its diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-8-methylimidazo[1,2-a]pyridine typically involves the bromination of 8-methylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dibromo-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted imidazo[1,2-a]pyridines with various functional groups.
- Oxidized derivatives like aldehydes or acids.
- Reduced imidazo[1,2-a]pyridine cores.
Aplicaciones Científicas De Investigación
Chemistry: 3,6-Dibromo-8-methylimidazo[1,2-a]pyridine is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of bromine atoms enhances its ability to interact with biological targets.
Medicine: The compound is explored for its potential as a lead compound in drug discovery. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including tuberculosis and cancer .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyridine core allow it to bind to enzymes and receptors, modulating their activity. The compound can inhibit the function of certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific derivative and its application .
Comparación Con Compuestos Similares
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine-3-carboxamides
Comparison: 3,6-Dibromo-8-methylimidazo[1,2-a]pyridine is unique due to the specific positions of the bromine atoms and the methyl group. This structural arrangement imparts distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives. For example, the presence of bromine atoms at positions 3 and 6 enhances its reactivity and potential as a lead compound in drug discovery .
Propiedades
Fórmula molecular |
C8H6Br2N2 |
|---|---|
Peso molecular |
289.95 g/mol |
Nombre IUPAC |
3,6-dibromo-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6Br2N2/c1-5-2-6(9)4-12-7(10)3-11-8(5)12/h2-4H,1H3 |
Clave InChI |
HBVWRWTWLQYPHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN2C1=NC=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
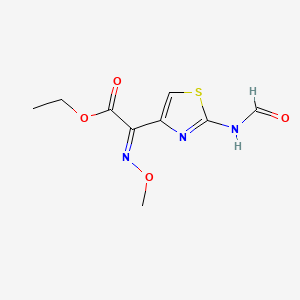
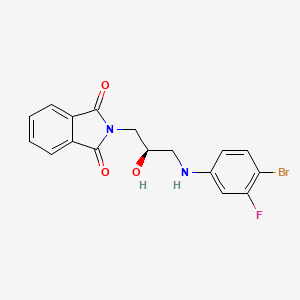

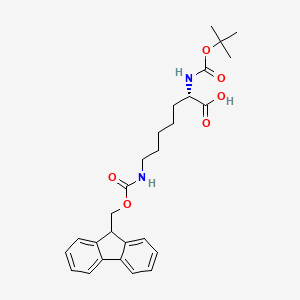

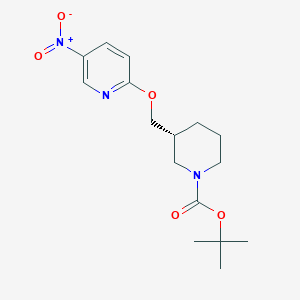

![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)

